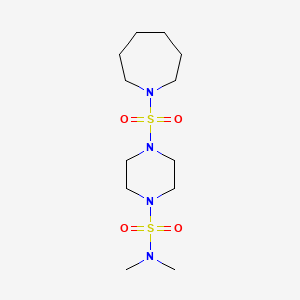![molecular formula C13H16N2O6 B2715974 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine CAS No. 899368-48-0](/img/structure/B2715974.png)
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine” is a chemical compound with the CAS Number: 899368-48-0. It has a molecular weight of 296.28 . The compound is of 95% purity .
Molecular Structure Analysis
The InChI Code for this compound is1S/C13H16N2O6/c1-19-12-8-10 (15 (17)18)2-3-11 (12)21-9-13 (16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C13H16N2O6 .
Scientific Research Applications
Synthesis and Chemical Properties
"4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine" is involved in the synthesis of pyrroloquinolines, compounds of significant interest due to their potential pharmacological activities. Roberts et al. (1997) demonstrated a formal total synthesis of various complex molecules, including damirones and discorhabdin C, highlighting the utility of nitrophenols and related derivatives in constructing diverse and complex chemical structures (Roberts, Joule, Bros, & Álvarez, 1997).
Biological Applications
Zhang et al. (2007) developed a novel nitration process for producing "4-(4-Methoxy-3-nitrophenyl)morpholine," showcasing an improved method for the synthesis of nitrophenyl derivatives with enhanced yield and safety profiles, which could have implications in further biological applications (Zhang, Shankar, Cleary, Cedilote, Locklear, & Pierce, 2007).
Environmental and Degradation Studies
Kitagawa, Kimura, and Kamagata (2004) identified a novel gene cluster responsible for the degradation of p-nitrophenol, an environmental contaminant. This study underscores the importance of understanding the biological pathways and genetic basis for the biodegradation of toxic compounds, which could be relevant for environmental cleanup and bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004).
Pharmacological Implications
Sakthikumar, Solomon, and Raja (2019) investigated the cytotoxicity, DNA/BSA interactions, and radical scavenging activities of morpholine-based metal(ii) complexes, providing insights into the pharmacological implications and potential therapeutic applications of these complexes (Sakthikumar, Solomon, & Raja, 2019).
properties
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXVCYCNKWSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)
![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)
![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)
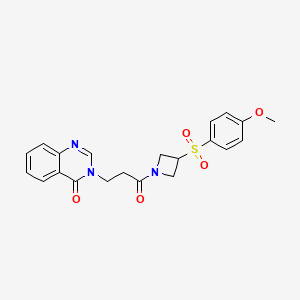

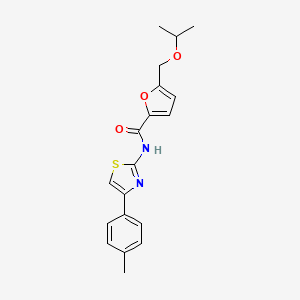
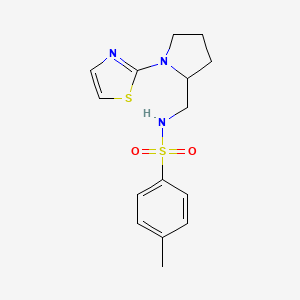
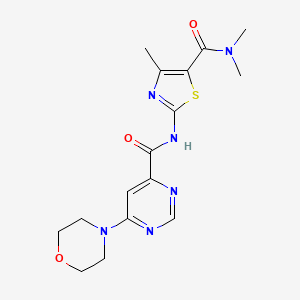

![3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2715906.png)

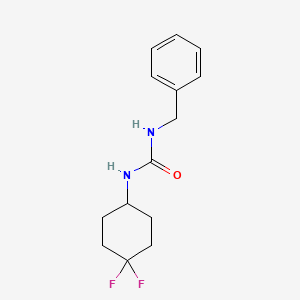
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2715911.png)
